![molecular formula C16H14N4O3 B11999962 N-[2-(1H-benzimidazol-2-yl)ethyl]-4-nitrobenzamide CAS No. 300821-02-7](/img/structure/B11999962.png)
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-nitrobenzamide
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Overview
Description
N- [2- (1H-Benzimidazol-2-yl)ethyl]butanamide , is a chemical compound with the molecular formula C13H17N3O. It has an average mass of 231.294 Da and a monoisotopic mass of 231.137161 Da . The compound features a benzimidazole ring and a nitrobenzamide group.
Preparation Methods
Synthetic Routes: The synthetic preparation of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-nitrobenzamide involves the condensation of 2-(1H-benzimidazol-2-yl)ethanamine with 4-nitrobenzoyl chloride. The reaction proceeds under appropriate conditions to form the desired compound.
Industrial Production: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes.
Chemical Reactions Analysis
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-nitrobenzamide can participate in various chemical reactions:
Reduction: Reduction of the nitro group to an amino group can be achieved using suitable reducing agents.
Substitution: The benzimidazole ring may undergo substitution reactions with electrophiles.
Other Transformations: Further functionalization, such as acylation or alkylation, is possible.
Common reagents include reducing agents (e.g., hydrogen gas, metal hydrides), acylating agents (e.g., acyl chlorides), and nucleophiles.
Scientific Research Applications
Chemistry::
Biology and Medicine::Mechanism of Action
The precise mechanism of action for N-[2-(1H-benzimidazol-2-yl)ethyl]-4-nitrobenzamide remains an area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate its effects.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, benzimidazole derivatives share structural features. Researchers often compare them based on substituents, functional groups, and biological activities.
Biological Activity
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-nitrobenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antitumor, and potential therapeutic applications, supported by case studies and research findings.
Chemical Structure and Synthesis
The compound is characterized by a benzimidazole moiety linked to a nitro-substituted benzamide , which contributes to its pharmacological properties. The synthesis typically involves multi-step processes allowing for the introduction of various substituents that can tailor its biological efficacy.
Biological Activities
This compound exhibits a wide range of biological activities:
- Antitumor Activity : Studies have shown that compounds similar to this compound possess significant antitumor properties. For instance, in vitro assays demonstrated that certain benzimidazole derivatives inhibited the proliferation of cancer cells, with IC50 values indicating effective concentrations for cell line studies .
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial effects against various pathogens. Testing against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli revealed promising results, suggesting its potential as an antimicrobial agent .
Table 1: Biological Activity of Related Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
N-(1H-benzimidazol-2-yl)-4-methyl-3-nitrobenzamide | Similar benzimidazole core; different substituents | Anticancer activity |
5-Fluoro-N-(1H-benzimidazol-2-yl)-2-methoxybenzamide | Fluorine substitution; methoxy group | Enhanced antimicrobial properties |
N-(1H-benzimidazol-2-yl)-4-chlorobenzamide | Chlorine substitution | Potential anti-inflammatory effects |
This table illustrates the diversity in biological activities among benzimidazole derivatives, emphasizing the unique profile of this compound due to its specific substituents.
The mechanism of action for this compound involves interactions with DNA. Research indicates that compounds in this class can bind to DNA, disrupting replication and transcription processes, which is crucial for their antitumor activity . The presence of nitro groups is particularly significant as it influences the binding affinity and mode of action.
Q & A
Q. Basic: What synthetic methodologies are optimized for the preparation of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-nitrobenzamide?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with benzimidazole precursors. For example:
- Step 1: React 1-(1H-benzimidazol-2-yl)ethanone with hydrazine under reflux (4–6 hours) to form intermediates like 1-(1H-benzimidazol-2-yl)-2-(4-hydrazinylphenyl)ethanone .
- Step 2: Couple intermediates with 4-nitrobenzoyl chloride or derivatives via amidation. Optimize conditions (e.g., 100°C water bath, 2–4 hours reflux) to ensure high yields. Recrystallization in methanol enhances purity .
Key Variables: Reaction time, solvent choice (e.g., methanol for recrystallization), and stoichiometric ratios of hydrazine derivatives.
Q. Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer:
Use a combination of spectroscopic and crystallographic techniques:
- NMR: Assign peaks for benzimidazole protons (δ 7.2–8.5 ppm) and nitro group resonance .
- IR Spectroscopy: Identify characteristic bands for amide C=O (~1650 cm⁻¹) and nitro groups (~1520 cm⁻¹) .
- X-ray Diffraction: Resolve crystal packing and dihedral angles (e.g., 7.35°–18.23° between aromatic subunits) to validate stereochemistry .
Cross-Validation: Compare experimental data with computational models (e.g., DFT calculations) to resolve ambiguities.
Q. Advanced: How does the nitro group in this compound influence its biological activity?
Methodological Answer:
The nitro group enhances electrophilicity, enabling interactions with biological targets:
- Bioreduction: In vivo, nitro groups undergo enzymatic reduction to form reactive intermediates (e.g., nitro radicals), which disrupt DNA or enzyme function .
- SAR Studies: Replace the nitro group with other electron-withdrawing groups (e.g., -CN, -CF₃) and compare activity via enzyme inhibition assays (e.g., α-glucosidase or caspase-3 assays) .
Experimental Design: Use isosteric substitutions and measure IC₅₀ values to quantify potency shifts.
Q. Advanced: What strategies resolve contradictions between spectroscopic data and crystallographic results for this compound?
Methodological Answer:
Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal packing effects:
- Variable-Temperature NMR: Probe tautomeric equilibria (e.g., benzimidazole NH proton exchange) by analyzing peak splitting at low temperatures .
- Hirshfeld Surface Analysis: Map intermolecular interactions (e.g., C–H···O bonds) in crystal structures to explain deviations from solution-phase NMR data .
Case Study: In ethyl 2-(1H-benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinyl]acetate, crystallography revealed planar conformations not evident in solution due to hydrogen-bonded chains along the b-axis .
Q. Advanced: How can researchers evaluate the anti-convulsant activity of this compound derivatives?
Methodological Answer:
Adopt a tiered pharmacological approach:
- In Vitro: Screen against voltage-gated sodium channels (VGSCs) using patch-clamp assays to assess channel-blocking potency .
- In Vivo: Administer derivatives (10–100 mg/kg) to Wistar rats and monitor seizure thresholds in models like maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced convulsions .
Data Interpretation: Compare latency and severity of seizures against standards (e.g., phenytoin). Derivatives with aromatic substituents (e.g., 3-nitroaniline) often outperform aliphatic analogs .
Q. Advanced: What computational tools are effective for predicting the binding modes of this compound with biological targets?
Methodological Answer:
Combine molecular docking and MD simulations:
- Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., topoisomerase II). Prioritize poses with hydrogen bonds between the nitro group and active-site residues .
- MD Simulations (GROMACS): Simulate 100-ns trajectories to assess binding stability. Analyze RMSD and ligand-protein interaction frequencies .
Validation: Cross-check with experimental mutagenesis data (e.g., alanine scanning) to confirm critical binding residues.
Q. Basic: What are the critical storage conditions to maintain the stability of this compound?
Methodological Answer:
- Temperature: Store at –20°C in amber vials to prevent photodegradation of the nitro group .
- Humidity Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the amide bond .
- Stability Monitoring: Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC purity checks .
Q. Advanced: How can researchers design analogs to improve the metabolic stability of this compound?
Methodological Answer:
- Isotere Replacement: Substitute the nitro group with a trifluoromethylsulfonyl (–SO₂CF₃) group to reduce susceptibility to reductase enzymes .
- Prodrug Approach: Mask the amide with a cleavable ester group (e.g., pivaloyloxymethyl) to enhance oral bioavailability .
- Metabolite Identification: Use LC-MS/MS to profile hepatic microsomal metabolites and modify vulnerable sites .
Q. Table 1: Key Physicochemical Properties
Property | Value/Method | Reference |
---|---|---|
Melting Point | 215–220°C (DSC) | |
LogP | 2.8 ± 0.3 (HPLC) | |
Solubility (Water) | <0.1 mg/mL (shake-flask) | |
Crystal System | Monoclinic (P21/c) |
Properties
CAS No. |
300821-02-7 |
---|---|
Molecular Formula |
C16H14N4O3 |
Molecular Weight |
310.31 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-4-nitrobenzamide |
InChI |
InChI=1S/C16H14N4O3/c21-16(11-5-7-12(8-6-11)20(22)23)17-10-9-15-18-13-3-1-2-4-14(13)19-15/h1-8H,9-10H2,(H,17,21)(H,18,19) |
InChI Key |
YRKQEVHZBYTOMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
solubility |
8.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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